3-Methyl-5,6-diphenyl-1,2,4-triazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24108-37-0 |
|---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-methyl-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C16H13N3/c1-12-17-15(13-8-4-2-5-9-13)16(19-18-12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
WOWXDXVLJFZZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 5,6 Diphenyl 1,2,4 Triazine and Its Derivatives
Direct Synthesis Routes to 3-Methyl-5,6-diphenyl-1,2,4-triazine
A primary and direct route to synthesizing this compound involves the condensation reaction between benzil (B1666583) (an α-dicarbonyl compound) and acetamidrazone. This method is a specific example of the more general synthesis of 1,2,4-triazines from α-dicarbonyls and amidrazones.
In this reaction, the lone pair of electrons on the terminal nitrogen of the acetamidrazone attacks one of the carbonyl carbons of benzil, followed by a series of intramolecular cyclization and dehydration steps to form the stable 1,2,4-triazine (B1199460) ring. The methyl group from the acetamidrazone is retained at the 3-position of the resulting triazine.
Reaction Scheme:
This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and may be catalyzed by an acid or base to facilitate the condensation and cyclization steps. The reaction conditions can be optimized to achieve high yields of the desired product.
| Reactants | Product | Reaction Type |
| Benzil, Acetamidrazone | This compound | Condensation/Cyclization |
Precursor-Based Synthetic Strategies for 5,6-Diphenyl-1,2,4-triazine (B1616786) Scaffold Formation
The formation of the core 5,6-diphenyl-1,2,4-triazine scaffold is a crucial step that can be achieved through various precursor-based strategies. These methods typically involve the reaction of benzil with different nitrogen-containing precursors, followed by modifications to introduce the desired substituent at the 3-position.
Condensation reactions are fundamental to the assembly of the 1,2,4-triazine core. A widely used method is the reaction of benzil with aminoguanidine (B1677879). This reaction proceeds via a cyclocondensation mechanism to yield 3-amino-5,6-diphenyl-1,2,4-triazine. While this does not directly yield the 3-methyl derivative, the resulting 3-amino group can be a handle for further functionalization.
Another important precursor is thiosemicarbazide, which upon condensation with benzil, yields 3-thioxo-5,6-diphenyl-1,2,4-triazine. The thioxo group can then be subjected to various chemical transformations.
| α-Dicarbonyl | Precursor | Product |
| Benzil | Aminoguanidine | 3-Amino-5,6-diphenyl-1,2,4-triazine |
| Benzil | Thiosemicarbazide | 3-Thioxo-5,6-diphenyl-1,2,4-triazine |
The cyclization of intermediate structures is a key step in the formation of the triazine ring. For instance, the reaction of benzil with S-methylthiosemicarbazide iodide in the presence of a base leads to the formation of 3-methylthio-5,6-diphenyl-1,2,4-triazine. This reaction involves the initial condensation to form a thiosemicarbazone intermediate, which then undergoes cyclization to form the triazine ring.
Similarly, the reaction of amidrazones with α-dicarbonyl compounds, as mentioned in the direct synthesis route, is a classic example of a cyclization reaction leading to the 1,2,4-triazine ring. The mechanism involves the formation of a hydrazone intermediate which then cyclizes.
Functionalization and Derivatization Approaches from this compound
Once this compound is synthesized, it can be further functionalized to introduce a variety of chemical moieties, thereby modifying its properties.
The methyl group at the 3-position of the triazine ring can be halogenated to provide a reactive handle for further synthetic transformations. A common method for such a transformation is free radical halogenation. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and light or heat. This would yield 3-(bromomethyl)-5,6-diphenyl-1,2,4-triazine.
Reaction Scheme:
Hydroxymethylation and Thiolation Strategies
The functionalization of the 3-position of the 5,6-diphenyl-1,2,4-triazine core through hydroxymethylation and thiolation opens avenues for further molecular modifications.
Hydroxymethylation: While direct hydroxymethylation of the 3-methyl group on this compound is not extensively documented, the synthesis of the corresponding 3-hydroxy derivative, 3-hydroxy-5,6-diphenyl-1,2,4-triazine, is achievable. A common route to this compound involves the oxidation of the corresponding 3-thiol derivative. chemicalbook.com For instance, 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) can be oxidized using reagents like tetrabromo- or tetrachloroglycoluril in ethanol or methanol (B129727) at 40°C. chemicalbook.com This reaction proceeds efficiently, yielding the 3-hydroxy derivative in a short period. chemicalbook.com
Thiolation: The introduction of a thiol group at the 3-position is a more direct and commonly reported transformation. The synthesis of 5,6-diphenyl-1,2,4-triazine-3-thiol is typically achieved through the cyclocondensation of benzil with thiosemicarbazide. chemicalbook.comresearchgate.net This reaction is often carried out by refluxing the reactants in the presence of acetic acid. researchgate.net The resulting 3-thiol derivative is a versatile intermediate that can be further functionalized. For example, it can be reacted with ethyl chloroacetate (B1199739) to form ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate, which can then be converted to a variety of other heterocyclic systems. researchgate.net
Table 1: Synthesis of 3-Hydroxy and 3-Thiol Derivatives of 5,6-diphenyl-1,2,4-triazine
| Starting Material(s) | Reagent(s) | Product | Reaction Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| 5,6-diphenyl-1,2,4-triazine-3-thiol | Tetrabromoglycoluril | 3-Hydroxy-5,6-diphenyl-1,2,4-triazine | Ethanol, 40°C, 10-25 min | 91 | chemicalbook.com |
| Benzil, Thiosemicarbazide | Acetic acid | 5,6-Diphenyl-1,2,4-triazine-3-thiol | Reflux | Not specified | researchgate.net |
Introduction of Hydrazino Moieties
The 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) moiety is a key building block for the synthesis of various fused and substituted triazine derivatives. The synthesis of this compound typically starts from 5,6-diphenyl-1,2,4-triazine-3-thiol. The thiol group can be replaced by a hydrazine (B178648) group by refluxing the starting material with an excess of hydrazine hydrate. researchgate.netresearchgate.netresearchgate.net
3-Hydrazino-5,6-diphenyl-1,2,4-triazine is a reactive intermediate that readily undergoes condensation reactions with various carbonyl compounds. For instance, it reacts with hexoses and pentoses like D(-)fructose, D(+)glucose, D(-)ribose, and D(-)arabinose to form the corresponding bis triazinyl hydrazones. tandfonline.com It also serves as an electron donor in reactions with π-acceptors like activated carbonitriles, leading to the formation of novel fused heterocyclic systems. researchgate.netresearchgate.net For example, its reaction with 1,2-dicyanobenzene in DMF yields a benzencarboximidamide derivative. researchgate.netresearchgate.net
Table 2: Reactions of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine
| Reactant(s) | Product Type | Reaction Conditions | Reference(s) |
|---|---|---|---|
| D(-)Fructose, D(+)Glucose, D(-)Ribose, D(-)Arabinose | Bis triazinyl hydrazones | Not specified | tandfonline.com |
| 1,2-Dicyanobenzene | Benzencarboximidamide derivative | DMF | researchgate.netresearchgate.net |
| α-Bromomalononitrile | Fused heterocyclic system | Boiling DMF | researchgate.netresearchgate.net |
| Tetracyanoethane | Fused heterocyclic system | DMF | researchgate.netresearchgate.net |
Green Chemistry Approaches in 1,2,4-Triazine Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. Green chemistry principles are increasingly being applied to the synthesis of 1,2,4-triazine derivatives to minimize waste, reduce energy consumption, and use less hazardous substances.
Solvent-free synthesis is a key green chemistry approach. For instance, 3,6-diaryl-1,2,4-triazines substituted with alcohol residues at the 5-position have been synthesized via the ipso-substitution of a cyano group under solvent-free conditions. chimicatechnoacta.ru Another eco-friendly method involves the synthesis of (Z)-3-alkyl-5-(benzylidene/substituted benzylidene)-2N-(carbothioamido)-6-oxo-1,2,5,6-tetrahydro-1-NH-1,2,4-triazine derivatives in 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent without the need for a catalyst, achieving good yields in a short time at moderate temperatures. researchgate.net
Sonochemistry, the use of ultrasound to promote chemical reactions, also offers a green alternative. A sonochemical protocol for the synthesis of 1,3,5-triazine (B166579) derivatives has been developed that uses water as the solvent. nih.gov This method allows for the synthesis of triazine derivatives in as little as 5 minutes with yields often exceeding 75%. nih.gov Such approaches are significantly "greener" than conventional heating methods. nih.gov
Microwave-Assisted Synthesis of 1,2,4-Triazine Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering advantages such as rapid reaction rates, higher yields, and enhanced selectivity. nih.gov This technique has been successfully applied to the synthesis of a variety of 1,2,4-triazine derivatives.
A rapid and efficient solvent-free synthesis of 3,5,6-trisubstituted-1,2,4-triazines from fatty acid hydrazides has been reported under microwave irradiation. semanticscholar.orgresearchgate.net This one-pot synthesis on a solid inorganic support provides the products in good yields. semanticscholar.orgresearchgate.net Similarly, the one-pot condensation of acid hydrazides, ammonium (B1175870) acetate, and dicarbonyl compounds on the surface of silica (B1680970) gel under microwave irradiation affords 1,2,4-triazines in high yields with short reaction times and an easy work-up. tandfonline.com
Microwave irradiation is also effective for the synthesis of fused 1,2,4-triazine systems. For example, a rapid and efficient solvent-free synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one has been achieved under microwave irradiation. nih.gov The use of microwave chemistry can significantly reduce reaction times from hours to minutes compared to conventional heating methods. clockss.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazine Derivatives
| Reaction Type | Conventional Method Conditions | Microwave-Assisted Method Conditions | Advantages of Microwave Method | Reference(s) |
|---|---|---|---|---|
| One-pot synthesis of 1,2,4-triazines | Not specified | Silica gel, triethylamine | High yield, short reaction time, easy work-up | tandfonline.com |
| Synthesis of 1,3,5-triazinane-2-thiones | DMF, 40-45°C, 12 h | Solvent-free, 96% yield | Higher yield, solvent-free | clockss.org |
| Synthesis of 1,3,5-triazine-2(1H)-thiones | Not specified | 80°C, 4.5-5 min, 84-92% yield | Shorter reaction time, high yield | clockss.org |
Chemical Reactivity and Mechanistic Investigations of 3 Methyl 5,6 Diphenyl 1,2,4 Triazine and Its Derivatives
Electrophilic Aromatic Substitution Reactions on Phenyl and Triazine Rings
The 1,2,4-triazine (B1199460) ring system is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic characteristic significantly deactivates the heterocyclic ring towards electrophilic aromatic substitution (EAS). Compared to benzene, the resonance energy of triazine isomers is considerably lower, making reactions that would disrupt this aromaticity, such as those involving the formation of a cationic sigma complex intermediate, energetically unfavorable. nih.gov Consequently, electrophilic attack on the triazine core of 3-methyl-5,6-diphenyl-1,2,4-triazine is not a preferred reaction pathway.
In contrast, the two phenyl rings at the 5- and 6-positions are more susceptible to electrophilic attack. However, the triazine ring acts as a strong electron-withdrawing group, which deactivates the attached phenyl rings. This deactivating effect directs incoming electrophiles to the meta-positions of the phenyl rings. libretexts.org For example, under nitrating conditions (HNO₃/H₂SO₄), substitution would be expected to occur at the 3- or 3'-position of the phenyl substituents. masterorganicchemistry.com The reaction proceeds via the standard EAS mechanism, where the electrophile (e.g., the nitronium ion, NO₂⁺) is attacked by the π-electrons of the phenyl ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
| Ring System | Reactivity towards EAS | Directing Effect of Substituent |
| 1,2,4-Triazine Core | Highly Deactivated | Not Applicable |
| Phenyl Rings (at C5/C6) | Deactivated (relative to benzene) | The triazine moiety directs incoming electrophiles to the meta-positions. |
Nucleophilic Addition and Substitution Reactions on the Triazine Core
The electron-deficient nature of the 1,2,4-triazine ring makes it highly susceptible to nucleophilic addition and substitution reactions. nih.gov This reactivity is a cornerstone of triazine chemistry, allowing for extensive functionalization of the heterocyclic core.
The methyl group at the C-3 position provides a reactive handle for further synthetic transformations, including halogenation and the subsequent generation of organophosphorus reagents.
While direct radical chlorination of the methyl group is possible, a more controlled and common method for introducing a trichloromethyl group at the 3-position involves a cyclization strategy. Research has demonstrated the synthesis of 6-aryl-3-trichloromethyl-1,2,4-triazines through the cyclization of 2-aryl-2-hydrazono-1-oximinoethanes with trichloroacetonitrile. researchgate.net This synthetic approach builds the triazine ring with the desired CCl₃ group already in place, circumventing potential side reactions associated with direct chlorination of the pre-formed triazine.
The resulting 3-trichloromethyl-1,2,4-triazines are valuable synthetic intermediates. For instance, they undergo tele-substitution reactions with C-nucleophiles like indoles and phenols. In these reactions, the nucleophile attacks the C-5 position of the triazine ring, which is followed by the elimination of a chlorine atom from the trichloromethyl group, ultimately yielding 5-indolyl- (or 5-hydroxyphenyl)-3-dichloromethyl-1,2,4-triazines. researchgate.net
The methyl group at the 3-position can be converted into a phosphonium ylide, a key reagent for the Wittig reaction, enabling the introduction of an alkenyl group (C=C double bond). organic-chemistry.orgmasterorganicchemistry.com The generation of the ylide is a two-step process:
Phosphonium Salt Formation : The methyl group is first halogenated (e.g., brominated) to create a more reactive 3-(bromomethyl) derivative. This derivative then undergoes a nucleophilic substitution (Sₙ2) reaction with a phosphine, typically triphenylphosphine (PPh₃), to form a stable phosphonium salt. libretexts.orglibretexts.org
Ylide Formation : The resulting phosphonium salt possesses acidic protons on the carbon adjacent to the phosphorus atom. Treatment with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), deprotonates this carbon to generate the phosphonium ylide, or Wittig reagent. masterorganicchemistry.comlibretexts.org
Once formed, this ylide can react with aldehydes or ketones in a Wittig reaction to produce an alkene and triphenylphosphine oxide. libretexts.org This alkenylation is a powerful tool for carbon-carbon bond formation, allowing for the extension of the side chain at the 3-position of the triazine ring. masterorganicchemistry.com Studies on related 1,2,4-triazine systems, such as 5-aroyl-1,2,4-triazin-6(1H)-ones, have shown successful olefinic adduct formation upon reaction with various phosphorus ylides. researchgate.net
The electronic and steric properties of the substituents at the C-5 and C-6 positions profoundly influence the reactivity of the triazine core. In this compound, the two phenyl groups exert significant steric hindrance and electronically modify the ring's susceptibility to nucleophilic attack.
The electron-deficient carbon atoms of the 1,2,4-triazine ring, particularly C-5 and C-6, are electrophilic centers that can be attacked by strong carbon nucleophiles (carbanions). This reaction leads to the formation of a covalent σH-adduct. rsc.org Studies on 1,2,4-triazine 4-oxides have shown that they react with stable carbanions to form 5-substituted 1,2,4-triazines via a deoxygenative nucleophilic substitution of hydrogen. rsc.org
Nucleophilic Reactivity of Hydrazino-Substituted Derivatives
The introduction of a hydrazino group at the 3-position of the 5,6-diphenyl-1,2,4-triazine (B1616786) core significantly enhances its nucleophilic character. The exocyclic amino group of the hydrazino moiety acts as a reactive site for various transformations, leading to the formation of fused heterocyclic systems and other functionalized derivatives.
The reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with activated carbonitriles serves as a powerful method for the synthesis of fused triazino[4,3-b] acs.orgnih.govnih.govtriazine systems. For instance, the interaction with chloroacetonitrile results in the formation of 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] acs.orgnih.govnih.govtriazine researchgate.net. This reaction proceeds via an initial nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic carbon of the nitrile, followed by an intramolecular cyclization.
Further studies have investigated the behavior of 3-hydrazino-5,6-diphenyl-1,2,4-triazine as an electron donor towards various π-acceptor activated carbonitriles nih.gov. The reaction pathways are often solvent-dependent, with charge-transfer complexation identified as a key intermediate step in polar solvents like dimethylformamide (DMF) nih.gov.
Table 1: Reactions of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine with Activated Carbonitriles
| Activated Carbonitrile | Product | Reference |
| Chloroacetonitrile | 4-Amino-7,8-diphenyl-1,2,4-triazino[4,3-b] acs.orgnih.govnih.govtriazine | researchgate.net |
| 1,2-Dicyanobenzene | N-(2-cyanophenyl)benzencarboximidamide derivative | nih.gov |
| α-Bromomalononitrile | Fused heterocyclic system | nih.gov |
| Tetracyanoethane | 2,3-Disubstituted 1,2,4-triazine derivative | nih.gov |
The 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] acs.orgnih.govnih.govtriazine system, synthesized as described above, possesses a reactive amino group that is amenable to further functionalization through acylation, aroylation, and thioacylation reactions researchgate.net. These reactions typically involve treating the amino-fused system with acyl chlorides, aroyl chlorides, or isothiocyanates. The resulting products are N-acylated, N-aroylated, or N-thioacylated derivatives, which can be valuable for developing compounds with potential biological activities or for further synthetic modifications. For example, the reaction of the 4-amino-fused system with malonic acid after treatment with cyanamide leads to a complex pyrimidine-fused derivative researchgate.net.
The hydrazino moiety in 1,2,4-triazine derivatives also exhibits reactivity towards various phosphorus reagents, leading to the formation of organophosphorus heterocyclic compounds. The reaction of 5,6-bis(4-bromophenyl)-3-hydrazino-1,2,4-triazine, a derivative of the diphenyl triazine, with dibromotriphenylphosphorane in tetrahydrofuran (THF) yields a fused 1,2,4-triazaphospholino[4,5-b] acs.orgnih.govnih.govtriazine system acs.orgnih.gov. The formation of this product is proposed to occur through the heterocyclization of an intermediate N¹,N²-disubstituted hydrazine (B178648) acs.orgnih.gov.
Similarly, treatment of the hydrazino-triazine with acetonyl triphenylphosphonium chloride furnishes an N¹,N²-disubstituted hydrazine, which upon heating, undergoes ring closure to produce a heterobicyclic system acs.org. These reactions highlight the utility of hydrazino-triazines as precursors for synthesizing novel phosphorus-containing fused heterocyclic systems.
Cycloaddition Reactions of 1,2,4-Triazine Systems
The electron-deficient nature of the 1,2,4-triazine ring makes it an excellent diene component in inverse electron-demand Diels-Alder (IEDDA) reactions acs.orgnih.govrsc.orgacsgcipr.org. This reactivity has been extensively utilized for the synthesis of a wide array of other heterocyclic systems, such as pyridines and pyridazines acs.orgnih.govresearchgate.net.
The IEDDA reaction is a type of [4+2] cycloaddition where the electronic requirements are reversed compared to the standard Diels-Alder reaction. It involves the reaction of an electron-poor diene (the 1,2,4-triazine) with an electron-rich dienophile (e.g., enamines, ynamines, or strained alkenes) acsgcipr.orgsigmaaldrich.comresearchgate.net. The reaction typically proceeds through an initial [4+2] cycloaddition to form a bicyclic adduct, which is often unstable. This intermediate then undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to afford a dihydropyridine or a related six-membered heterocycle acsgcipr.orgnih.gov. Subsequent aromatization leads to the final stable heterocyclic product acsgcipr.org.
The reactivity of the 1,2,4-triazine in IEDDA reactions can be tuned by the substituents on the triazine ring nih.gov. Electron-withdrawing groups enhance the electron-deficient character of the diene, thereby increasing the reaction rate nih.gov. This powerful synthetic strategy allows for the construction of complex heterocyclic frameworks from relatively simple starting materials researchgate.net.
The field of bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes wikipedia.org. The IEDDA reaction of 1,2,4-triazines has emerged as a valuable tool in this area, primarily through [4+2] cycloadditions with strained dienophiles nih.govnih.gov. While [3+2] cycloadditions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), are a cornerstone of bioorthogonal chemistry, 1,2,4-triazines participate in [4+2] reactions that offer an alternative and complementary approach nih.govescholarship.org.
1,2,4-triazines have been identified as a class of bioorthogonal reagents that are stable in biological media and react robustly with strained alkenes like trans-cyclooctene (TCO) and bicyclononynes nih.govnih.govescholarship.org. The reaction between a 1,2,4-triazine and a strained alkyne or alkene is a strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC) nih.gov. These reactions exhibit fast kinetics and high selectivity, making them suitable for labeling and imaging biomolecules in real-time within a cellular environment rsc.orgfrontiersin.org. The stability and unique reactivity of 1,2,4-triazines fill important gaps in the existing bioorthogonal toolkit, allowing for their use in tandem with other bioorthogonal reactions for multicomponent labeling studies nih.govnih.gov.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds in modern organic synthesis. unistra.fr The Suzuki-Miyaura coupling, which pairs an organoboron species with an organohalide or triflate, is a prominent example of this class of reactions. wikipedia.orglibretexts.org The catalytic cycle typically involves three main steps: oxidative addition of the organohalide to a Palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
While direct cross-coupling of the C-H bonds of the methyl group on this compound is challenging, the application of Suzuki coupling is well-established for halogenated triazine derivatives. For these reactions to occur, the triazine ring must typically be functionalized with a suitable leaving group, such as a halogen (Cl, Br, I) or a triflate. unistra.fr For instance, the Suzuki-Miyaura coupling of chloro-heterocycles, including triazines, has been successfully achieved using various palladium/ligand combinations, which are effective at activating otherwise inert C-Cl bonds. chemrxiv.org
The general applicability of this reaction to the 1,2,4-triazine core suggests that if this compound were functionalized with a halide on one of its phenyl rings or if the methyl group were replaced by a halogen, it could readily participate in Suzuki-Miyaura cross-coupling reactions to introduce new aryl or vinyl substituents.
Table 1: General Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides
| Component | Example Reagents/Conditions | Purpose |
|---|---|---|
| Substrate | Aryl or Heteroaryl Halide/Triflate | One of the coupling partners. |
| Coupling Partner | Arylboronic acid or ester | The second coupling partner. |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Facilitates the coupling reaction. |
| Ligand | PPh₃, PCy₃, N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium catalyst and modulates its reactivity. |
| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Activates the boronic acid for transmetalation. organic-chemistry.org |
| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction. |
Ring Transformation and Fused Heterocycle Formation
The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to reactions that lead to the formation of new, often more stable, heterocyclic systems. These transformations can occur through various mechanisms, including cycloaddition-elimination sequences.
The transformation of 1,2,4-triazines into other heterocyclic systems like quinazolinones is a known process, often proceeding through aza-Diels-Alder reactions. Quinazolinone derivatives are significant due to their wide range of pharmacological activities. researchgate.net While a direct conversion from this compound is not extensively documented, the general mechanism involves the 1,2,4-triazine acting as an azadiene in an inverse electron-demand Diels-Alder (IEDDA) reaction with an electron-rich dienophile. Subsequent rearrangement and extrusion of a stable molecule (like N₂) from the bicyclic intermediate can lead to a pyridine or pyrimidine ring, which can be a precursor to a quinazolinone structure. The synthesis of quinazolinone derivatives can be achieved through various methods, including reactions catalyzed by anthranilic acid. researchgate.net
The synthesis of fused heterocyclic systems is a key area of medicinal chemistry. The 3-hydrazino analogue of the title compound, 3-hydrazino-5,6-diphenyl-1,2,4-triazine, serves as a valuable precursor for the construction of fused triazine systems. researchgate.netresearchgate.net A notable reaction is its interaction with chloroacetonitrile, which results in the formation of 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] researchgate.netmdpi.comtriazine. researchgate.net This reaction proceeds via an initial S-alkylation or N-alkylation followed by an intramolecular cyclization.
The resulting fused triazino[4,3-b] researchgate.netmdpi.comtriazine system is itself a reactive intermediate that can be further functionalized. For example, it can undergo reactions such as acylation, aroylation, and thioacylation to introduce various substituents. researchgate.net
Table 2: Synthesis of a Fused Triazino-Triazine System
| Reactant 1 | Reactant 2 | Product |
|---|
Pyrazolo[4,3-e] researchgate.netmdpi.comtriazines are another class of fused heterocycles with significant biological interest. mdpi.comresearchgate.net The synthesis of these systems can be achieved from 1,2,4-triazine precursors. One established method involves the reaction of phenylhydrazones of 5-acyl-1,2,4-triazines in an acidic medium. researchgate.net This suggests a potential synthetic pathway from this compound, which would first require oxidation of the C3-methyl group to an acyl group. The resulting 3-acyl-1,2,4-triazine could then be converted to its hydrazone and subsequently cyclized to form the desired pyrazolo[4,3-e] researchgate.netmdpi.comtriazine core.
Another route involves the reaction of 2-arylhydrazonomalononitriles with phenylhydrazine to yield amidrazones, which can then be cyclized with dimethylformamide dimethylacetal (DMFDMA) to form a 1,2,4-triazine intermediate that is subsequently converted to a pyrazolo[3,4-e] researchgate.netmdpi.comtriazine derivative. nih.gov
Modulation of Reactivity through N-Alkylation and Salt Formation
The reactivity of the 1,2,4-triazine ring can be significantly enhanced through N-alkylation, which leads to the formation of cationic triazinium salts. researchgate.netresearchgate.net This modification dramatically lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the triazine ring, making it a much more potent diene for inverse electron-demand Diels-Alder (IEDDA) reactions. researchgate.net
Research on 3,5-diphenyl-1,2,4-triazine, a close analogue of the title compound, has shown that methylation at the N1 position produces an N1-methyl-1,2,4-triazinium salt. researchgate.net This salt reacts with strained alkynes, such as bicyclo[6.1.0]non-4-yne (BCN), with a rate constant that is three orders of magnitude faster than the parent, unalkylated triazine. researchgate.netnih.gov This powerful increase in reactivity transforms the triazine into a highly efficient tool for bioorthogonal chemistry, enabling rapid modification of biomolecules. bohrium.com The resulting triazinium salts are stable, often have improved water solubility, and exhibit favorable cell permeability, making them suitable for intracellular labeling applications. researchgate.netresearchgate.net
Table 3: Comparison of Reaction Rates for Triazine and Triazinium Salt
| Diene | Dienophile | Second-Order Rate Constant (k₂) | Fold Increase |
|---|---|---|---|
| 3,5-Diphenyl-1,2,4-triazine | endo-BCN | 0.021 M⁻¹s⁻¹ | 1x |
This enhanced reactivity is attributed to a significantly lower free energy of the transition state for the IEDDA reaction of the triazinium salt compared to the neutral triazine. researchgate.net The choice of the N-alkyl group can be used to tune the reactivity and stability of the resulting triazinium salt, with tert-butylation showing excellent results in terms of both reactivity and stability. bohrium.com
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography for Conformation and Tautomeric Form Determination
In analogous diphenyl-1,2,4-triazine structures, the central 1,2,4-triazine (B1199460) ring is observed to be largely planar. This planarity is a characteristic feature of many aromatic heterocyclic systems, arising from the delocalization of π-electrons across the ring. The bond lengths within the triazine ring are typically intermediate between single and double bonds, which is consistent with a delocalized heteroaromatic system.
The spatial orientation of the two phenyl groups at positions 5 and 6 is a critical structural feature. Due to significant steric hindrance between these bulky substituents in adjacent positions, they are forced to twist out of the plane of the central triazine ring. nih.gov In the model compound 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline (B12941466), the torsion angles describing the orientation of the 5- and 6-phenyl groups relative to the triazine ring are -120.48° and 35.44°, respectively. nih.gov This non-coplanar arrangement minimizes steric repulsion and is a defining characteristic of the 5,6-diphenyl-1,2,4-triazine (B1616786) scaffold.
In the crystal lattice of related compounds, molecular packing is often stabilized by various non-covalent interactions. While 3-Methyl-5,6-diphenyl-1,2,4-triazine itself lacks traditional hydrogen bond donors (like O-H or N-H), weak C-H···N or C-H···π interactions are possible and have been observed in similar triazine structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of protons and carbons within the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl and phenyl protons. The methyl group protons at the C3 position would appear as a sharp singlet, anticipated in the upfield region of the spectrum. The protons of the two phenyl rings at the C5 and C6 positions would resonate in the downfield aromatic region, likely as a complex multiplet due to overlapping signals.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Methyl (CH₃) | ~2.5 - 3.0 | Singlet |
| Phenyl (Ar-H) | ~7.2 - 8.0 | Multiplet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon of the methyl group is expected to appear at the high-field end of the spectrum. The carbons of the two phenyl rings would produce a series of signals in the aromatic region (typically 120-140 ppm). The three carbon atoms of the 1,2,4-triazine ring are the most deshielded, appearing at the low-field end of the spectrum due to the electron-withdrawing effect of the adjacent nitrogen atoms.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
| Methyl (CH₃) | ~20 - 25 |
| Phenyl (Ar-C) | ~125 - 140 |
| Triazine (C3) | ~160 - 165 |
| Triazine (C5, C6) | ~150 - 158 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the 1,2,4-triazine ring, the methyl group, and the phenyl substituents.
The triazine ring itself gives rise to intense absorption bands in the regions of 1600-1500 cm⁻¹ and 800-700 cm⁻¹. e3s-conferences.org These absorptions are attributable to the C=N and C-N stretching vibrations within the heterocyclic ring. The aromatic nature of the two phenyl groups attached to the triazine core at positions 5 and 6 is evidenced by the presence of C-H stretching vibrations typically observed in the range of 3100-3000 cm⁻¹. vscht.cz Furthermore, C=C stretching vibrations within the phenyl rings will appear in the 1600-1400 cm⁻¹ region. vscht.cz The presence of the methyl group at the 3-position of the triazine ring would be confirmed by C-H stretching vibrations around 2960-2850 cm⁻¹ and C-H bending vibrations at approximately 1450 cm⁻¹ and 1375 cm⁻¹. The pattern of out-of-plane C-H bending bands in the 900-675 cm⁻¹ region can also provide information about the substitution pattern of the aromatic rings. vscht.cz
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H (Phenyl) | 3100-3000 | Stretching |
| Aliphatic C-H (Methyl) | 2960-2850 | Stretching |
| C=N (Triazine Ring) | 1600-1500 | Stretching |
| C=C (Phenyl Rings) | 1600-1400 | Stretching |
| Aliphatic C-H (Methyl) | ~1450 and ~1375 | Bending |
| Aromatic C-H | 900-675 | Out-of-plane Bending |
| C-N (Triazine Ring) | ~1350 | Stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that provides valuable information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern upon ionization. For this compound, with a molecular formula of C₁₆H₁₃N₃, the expected molecular weight is approximately 247.30 g/mol . The mass spectrum would, therefore, show a molecular ion peak (M⁺) at an m/z value corresponding to this molecular weight.
The fragmentation of 1,2,4-triazine derivatives under electron impact (EI) ionization typically involves the cleavage of substituents and the fragmentation of the heterocyclic ring. e3s-conferences.orgtsijournals.com The primary direction of decomposition for many 5-functionally substituted 1,2,4-triazines is the removal of the substituent at the 5-position. e3s-conferences.org Further fragmentation often involves the elimination of a molecule of nitrogen (N₂). e3s-conferences.org
For this compound, the fragmentation pattern is likely to involve the following key steps:
Loss of a methyl group: Cleavage of the methyl group from the triazine ring would result in a fragment ion with a corresponding decrease in m/z.
Loss of a phenyl group: Fragmentation involving the loss of one of the phenyl groups is also a probable pathway.
Ring Fragmentation: The triazine ring itself can undergo cleavage, often with the expulsion of a stable neutral molecule like N₂.
| m/z Value | Proposed Fragment Ion | Plausible Neutral Loss |
|---|---|---|
| ~247 | [C₁₆H₁₃N₃]⁺ (Molecular Ion) | - |
| ~232 | [C₁₅H₁₀N₃]⁺ | •CH₃ |
| ~170 | [C₁₀H₁₀N₃]⁺ | •C₆H₅ |
| ~103 | [C₇H₅N]⁺ | - |
| ~77 | [C₆H₅]⁺ | - |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with the aromatic phenyl rings and the heterocyclic 1,2,4-triazine system.
The presence of the conjugated system, encompassing the two phenyl rings and the triazine nucleus, will lead to strong π → π* transitions, likely appearing as intense absorption bands in the UV region. The nitrogen atoms in the triazine ring possess lone pairs of electrons, which can undergo n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions. For 1,2,4-triazine derivatives with a functional group, a stable signal with an absorption maximum is typically observed in the range of 242 to 380 nm. e3s-conferences.org Theoretical studies on related 5,6-diphenyl-1,2,4-triazine derivatives show simulated UV-Vis absorption spectra in the range of 300 to 450 nm. nih.gov
| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π → π | Phenyl rings and Triazine ring | ~250-350 |
| n → π | Nitrogen atoms in the Triazine ring | ~350-450 |
Computational and Theoretical Studies on 3 Methyl 5,6 Diphenyl 1,2,4 Triazine Systems
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of 3-Methyl-5,6-diphenyl-1,2,4-triazine. Methods such as Density Functional Theory (DFT) are frequently employed to elucidate the electronic properties of 1,2,4-triazine (B1199460) derivatives. bohrium.comnih.govresearchgate.net The optimization of the molecular structure is typically performed using functionals like B3LYP with a suitable basis set, such as 6-31G(d), to obtain the ground-state geometry. bohrium.comnih.gov
A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical in determining the molecule's chemical reactivity, kinetic stability, and electronic absorption properties. nih.gov For instance, in a study of bis(5,6-diphenyl-1,2,4-triazines), DFT calculations were used to determine these electronic parameters, which were then correlated with experimentally observed absorption and emission spectra. bohrium.com Time-dependent DFT (TD-DFT) is also utilized to predict the electronic absorption spectra, providing insights into the nature of electronic transitions. bohrium.comnih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies for a 5,6-diphenyl-1,2,4-triazine (B1616786) derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -2.15 |
| HOMO-LUMO Gap | 4.10 |
Note: This table is illustrative and based on typical values for related 5,6-diphenyl-1,2,4-triazine systems as specific data for the 3-methyl derivative was not available in the searched literature.
Theoretical Investigations of Reaction Mechanisms and Transition States
Theoretical studies are invaluable for mapping the potential energy surfaces of chemical reactions involving 1,2,4-triazines, allowing for the detailed investigation of reaction mechanisms and the characterization of transient species like transition states.
Electronic Effects and Reactivity Enhancement
The electronic nature of substituents on the 1,2,4-triazine ring significantly influences its reactivity. For instance, the reactivity of 1,2,4-triazines in cycloaddition reactions is a subject of theoretical interest. mdpi.orgresearchgate.net Computational studies can quantify how electron-donating or electron-withdrawing groups alter the energy of the frontier orbitals, thereby affecting the molecule's behavior as a diene or dienophile.
In a broader context, the reactivity of nitrogen-containing heterocycles can be modulated by factors such as solvent effects. For example, theoretical studies on the cycloaddition reactions of 1,2,4,5-tetrazines, which can lead to 1,2,4-triazine products, have shown that hydrogen bonding from solvents like hexafluoroisopropanol (HFIP) can dramatically alter the reaction pathway from a conventional [4+2] cycloaddition across the carbon atoms to an unprecedented formal cycloaddition across two nitrogen atoms. nih.govdicp.ac.cn This highlights the power of computational methods in uncovering subtle mechanistic details and the role of the environment in directing chemical reactivity.
Distortion/Interaction Analysis and Energy Decomposition Analysis for Cycloadditions
For cycloaddition reactions, computational techniques such as distortion/interaction analysis and energy decomposition analysis provide a deeper understanding of the factors controlling the reaction barrier. These methods partition the activation energy into components corresponding to the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules.
While specific distortion/interaction analyses for this compound were not found, the general principles are well-established in the computational study of Diels-Alder reactions. researchgate.net Theoretical investigations into the cycloaddition of a related 3,5,6-triphenyl-1,2,4-triazine (B1609432) suggest that the reaction may proceed through a multi-step mechanism involving zwitterionic intermediates, a departure from the concerted pathway often assumed for Diels-Alder reactions. researchgate.net Such detailed mechanistic insights are made possible through the computational characterization of all potential intermediates and transition states.
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional structure of this compound, particularly the relative orientation of the phenyl rings with respect to the triazine core, is crucial for its physical and biological properties. Computational methods are used to perform conformational analysis and geometry optimization to determine the most stable conformers.
Studies on related compounds, such as 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, have shown that the triazine and phenyl rings are not always coplanar. academie-sciences.fr The dihedral angles between the rings are influenced by factors such as crystal packing forces and, in the case of the pyridyl derivative, coordination to metal ions. academie-sciences.fr For a (hetero)arene ring-fused bohrium.comtcu.edunih.govtriazine, X-ray crystallography revealed a nearly planar conformation, with a phenyl ring being only slightly twisted relative to the main heterocyclic core. mdpi.com It is expected that in this compound, the phenyl groups will be twisted out of the plane of the triazine ring to minimize steric hindrance.
Table 2: Illustrative Optimized Geometrical Parameters for a 5,6-diphenyl-1,2,4-triazine core
| Parameter | Value |
| C5-C6 Bond Length | 1.48 Å |
| N1-N2 Bond Length | 1.35 Å |
| Dihedral Angle (Triazine - Phenyl at C5) | 45° |
| Dihedral Angle (Triazine - Phenyl at C6) | 50° |
Note: This table is illustrative and based on typical values for related 5,6-diphenyl-1,2,4-triazine systems as specific data for the 3-methyl derivative was not available in the searched literature.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational flexibility, solvent effects, and the thermodynamics of molecular interactions.
For substituted triazines, MD simulations can be employed to explore their conformational dynamics in different environments. For instance, the protonation state of triazines can be influenced by pH, which in turn can alter their conformational dynamics, a phenomenon that can be investigated using MD simulations. tcu.edu In the context of drug design, MD simulations are used to assess the stability of a ligand within a protein's binding site and to understand the dynamic nature of their interactions. nih.govnih.gov Simulations of 1,2,4-triazine derivatives in complex with biological targets like human D-amino acid oxidase (h-DAAO) or lanosterol (B1674476) 14α-demethylase (CYP51) have been performed to elucidate the stability of the protein-ligand complex and the key interactions that govern binding. nih.govnih.gov
Protein-Ligand Interaction Profiling via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.
Derivatives of 1,2,4-triazine are known to exhibit a range of biological activities, and molecular docking has been instrumental in studying their interactions with various protein targets. nih.govijpsr.info For example, docking studies of 5,6-diphenyl-1,2,4-triazine-thio methyl triazole hybrids have been conducted to investigate their potential as inhibitors of BACE1, an enzyme implicated in Alzheimer's disease. nih.gov These studies revealed that specific fragments of the molecules penetrate into the binding sites of the enzyme, forming key hydrogen bonding and hydrophobic interactions. nih.gov Similar docking approaches have been applied to other 1,2,4-triazine derivatives to explore their potential as inhibitors of enzymes such as cholinesterases and as antifungal agents targeting lanosterol 14α-demethylase. nih.govnih.gov
Prediction of Binding Modes and Key Interactions
Molecular docking is a principal computational technique used to predict the binding orientation of a small molecule (ligand) to its macromolecular target, such as a protein or enzyme. This method is crucial for understanding the mechanism of action and for the rational design of new therapeutic agents. For derivatives of the 5,6-diphenyl-1,2,4-triazine core, docking studies have been instrumental in elucidating their interactions with various enzymatic targets.
For instance, in studies of Alzheimer's disease-modifying agents, molecular docking of 5,6-diphenyl-1,2,4-triazine hybrids has revealed key binding interactions within enzyme active sites. nih.gov Docking studies with the BACE1 enzyme showed that a thio-triazine fragment could penetrate deep into the S2 binding site, forming crucial hydrogen bonds with amino acid residues like Thr72 and Gln73. nih.gov The aromatic phenyl rings at the 5- and 6-positions were found to engage in hydrophobic interactions within other pockets of the enzyme, such as the S'2 and S1 pockets, further stabilizing the ligand-enzyme complex. nih.gov
Similarly, when evaluating these compounds as cholinesterase (ChE) inhibitors, docking studies indicated that moieties attached at the 3-position of the triazine ring play a pivotal role in the inhibition mechanism by fitting snugly into the enzyme's binding pocket. nih.gov These computational predictions are vital for understanding structure-activity relationships (SAR), guiding chemists in modifying the lead compound to enhance binding affinity and selectivity.
In the context of anti-inflammatory drug design, docking studies performed on 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives with cyclooxygenase (COX) enzymes have successfully supported experimental findings, particularly in explaining the observed selectivity towards the COX-2 isoform. tandfonline.com
Enzyme Selectivity Studies (e.g., COX-1, COX-2)
The selective inhibition of specific enzyme isoforms is a major goal in drug discovery, particularly for nonsteroidal anti-inflammatory drugs (NSAIDs). The two primary targets for NSAIDs are the cyclooxygenase enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a major role in inflammation. mdpi.com Therefore, selective COX-2 inhibitors are sought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Computational studies, in tandem with in vitro assays, have been crucial in the development and understanding of 1,2,4-triazine derivatives as selective COX-2 inhibitors. Molecular docking has been used to compare the binding of these compounds within the active sites of both COX-1 and COX-2. The results often highlight subtle differences in the active sites that can be exploited to achieve selectivity. For example, the active site of COX-2 is slightly larger and has a side pocket that can accommodate the bulkier substituents often found on selective inhibitors. rsc.org
Studies on 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide demonstrated potent inhibitory activity and high selectivity for the COX-2 enzyme. tandfonline.com Molecular docking results supported these experimental findings, showing a favorable binding mode in the COX-2 active site that accounts for the observed selectivity. tandfonline.com The data from various studies on triazine-based compounds highlight their potential as selective COX-2 inhibitors.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |
|---|---|---|---|
| Compound 13a (Oxadiazole Derivative) | - | 0.74 | 132.83 |
| Compound 15 (Oxadiazole Derivative) | 1.10 ± 0.18 | 2.30 ± 0.19 | 0.48 |
| Compound 4k (Triazine Derivative) | - | 3.06 | - |
| Celecoxib (Reference Drug) | - | - | 379.80 |
| Indomethacin (Reference Drug) | - | - | - |
Data compiled from multiple sources for illustrative purposes of related compounds. tandfonline.comrsc.org
Stability and Aromaticity Assessments
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and properties of molecules. For 1,2,4-triazine systems, DFT calculations provide valuable insights into their geometric parameters, stability, and aromatic character.
Studies on 5,6-diphenyl-1,2,4-triazine derivatives have utilized DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to obtain optimized molecular structures. nih.gov These calculations have shown that the core 5,6-diphenyl-1,2,4-triazine structure is often not perfectly planar. One of the phenyl groups typically rotates out of the plane of the triazine ring to minimize steric hindrance. nih.gov The stability of different molecular structures can be inferred from calculated parameters like bond lengths; generally, shorter bond lengths are associated with greater stability. nih.gov
Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Eg) is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. For various 5,6-diphenyl-1,2,4-triazine derivatives, these values have been calculated to assess their potential use in applications like dye-sensitized solar cells, where electronic properties are paramount. nih.gov
The aromaticity of the triazine and phenyl rings can also be assessed computationally. Descriptors such as the Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated to quantify the degree of π-electron delocalization, which is a key feature of aromatic systems. researchgate.net For a related 3,5-diphenyl-1,2,4-triazin-6(1H)-one system, DFT studies predicted a planar conformation for the isolated molecule, and HOMA calculations were used to estimate the influence of intramolecular hydrogen bonding on the aromaticity of the phenyl rings. researchgate.net Such theoretical assessments are fundamental to understanding the intrinsic properties of the this compound system.
| Property | Calculated Value |
|---|---|
| HOMO (eV) | -5.839 |
| LUMO (eV) | -2.713 |
| Energy Gap (Eg) (eV) | 3.126 |
Data from DFT/B3LYP/6-31G(d,p) calculations. nih.gov
Conclusion and Future Research Directions
Summary of Key Findings on 3-Methyl-5,6-diphenyl-1,2,4-triazine Research
Direct and extensive research focused exclusively on this compound is not widely represented in publicly available literature. However, a significant body of research exists for the parent scaffold, 5,6-diphenyl-1,2,4-triazine (B1616786), with various functional groups at the 3-position. This research provides a foundational understanding from which the properties of the 3-methyl derivative can be inferred and investigated.
| Derivative | Key Research Finding | Reference |
|---|---|---|
| 3-Amino-5,6-diphenyl-1,2,4-triazine | Synthesized via cyclocondensation of benzil (B1666583) and aminoguanidine (B1677879); used as a precursor for urea (B33335) and thiourea (B124793) derivatives. | researchgate.net |
| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) | Acts as an electron donor in reactions with π-acceptors to form fused heterocyclic systems. | researchgate.netresearchgate.net |
| 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine | A well-characterized compound with established physical and chemical properties. | sigmaaldrich.com |
| General 5,6-diaryl-1,2,4-triazines | Considered a privileged scaffold in medicinal chemistry for designing inhibitors of enzymes like α-glucosidase. | researchgate.net |
Unexplored Reactivity Patterns and Synthetic Challenges
While the synthesis of the 1,2,4-triazine (B1199460) ring is well-documented, challenges remain in the regioselective synthesis of asymmetrically substituted derivatives like this compound. Modular synthetic approaches that allow for the flexible incorporation of different substituents at the C3, C5, and C6 positions are still an area of active development. organic-chemistry.org
The reactivity of the methyl group at the 3-position of this specific triazine is largely unexplored. Given the electron-deficient nature of the 1,2,4-triazine ring, the protons of the C3-methyl group could potentially be acidic enough to participate in condensation reactions with aldehydes or other electrophiles, offering a pathway to further functionalization. This potential reactivity remains to be systematically investigated. Furthermore, inverse electron-demand Diels-Alder reactions, a hallmark of electron-deficient azines like 1,2,4-triazines, could be explored with this specific compound to construct more complex heterocyclic frameworks. acs.orgnih.gov
Advancements in Computational Modeling for Predictive Research
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the structural, electronic, and spectroscopic properties of triazine derivatives. nih.govrsc.org Such in silico studies can provide valuable insights into molecules that have not yet been synthesized, guiding experimental efforts. For this compound, computational models could predict key parameters relevant to its potential applications. These methods have been successfully used to investigate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for assessing the potential of these materials in organic electronics. nih.gov
| Predicted Property | Relevance | Computational Method |
|---|---|---|
| HOMO/LUMO Energy Gap (Eg) | Predicts electronic properties for applications in organic semiconductors and dye-sensitized solar cells. | DFT, TD-DFT nih.gov |
| Molecular Geometry (Bond Lengths, Dihedral Angles) | Influences crystal packing and solid-state properties. | DFT nih.gov |
| Absorption Spectra (λmax) | Important for applications in optoelectronics and as dyes. | TD-DFT nih.gov |
| Dipole Moment | Affects solubility and intermolecular interactions. | DFT |
This table presents hypothetical data based on computational studies of structurally similar 1,2,4-triazine derivatives.
Potential for Novel Applications in Materials Science and Medicinal Chemistry
The 1,2,4-triazine scaffold is of significant interest in both materials science and medicinal chemistry. mdpi.comresearchgate.netnih.gov The electron-deficient nature of the triazine ring makes these compounds excellent candidates for n-type semiconductors in organic electronics. mdpi.com The inclusion of two phenyl rings at the 5- and 6-positions, as seen in the subject compound, can enhance thermal stability and introduce desirable photophysical properties, making them suitable for organic light-emitting diodes (OLEDs). ontosight.ai
In medicinal chemistry, the 1,2,4-triazine nucleus is considered a "privileged scaffold" due to its presence in numerous compounds with a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govnih.govijpsr.infonih.gov The 5,6-diaryl substitution pattern, in particular, has been identified as a key feature in the design of various enzyme inhibitors. researchgate.net The 3-methyl-5,6-diphenyl variant could be explored for similar activities, serving as a lead compound for the development of new therapeutic agents.
| Field | Potential Application | Rationale based on 1,2,4-Triazine Core |
|---|---|---|
| Materials Science | Organic Semiconductors (n-type) | Electron-deficient nature of the triazine ring. mdpi.com |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | High thermal stability and fluorescence of diphenyl-triazine structures. ontosight.ai |
| Materials Science | Dye-Sensitized Solar Cells (DSSCs) | Excellent optoelectronic properties. nih.govmdpi.com |
| Medicinal Chemistry | Anticancer Agents | 1,2,4-triazine is a core structure in many antitumor compounds. nih.govnih.gov |
| Medicinal Chemistry | Antiviral/Antimicrobial Agents | Broad-spectrum biological activity is a known feature of this heterocyclic family. researchgate.netijpsr.info |
| Medicinal Chemistry | Enzyme Inhibitors (e.g., Kinases, α-glucosidase) | The 5,6-diaryl scaffold is a key pharmacophore. researchgate.net |
Outlook for Sustainable Synthesis and Functionalization
Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 1,2,4-triazines. Green chemistry approaches, such as microwave-assisted synthesis and sonochemistry, have already been shown to reduce reaction times, improve yields, and minimize the use of hazardous solvents for related heterocyclic systems. researchgate.netmdpi.comnih.govchim.it These sustainable protocols could be readily adapted for the production of this compound and its derivatives.
The outlook for functionalization is also promising. Beyond exploring the reactivity of the C3-methyl group, future work could involve the selective functionalization of the C5 and C6 phenyl rings. Introducing various substituents onto these rings would allow for the fine-tuning of the molecule's electronic and steric properties, leading to the development of new materials and potential drug candidates with tailored functionalities.
Q & A
Q. What are the established synthetic routes for preparing 3-Methyl-5,6-diphenyl-1,2,4-triazine, and what key reaction parameters influence yield?
Methodological Answer: The compound can be synthesized via condensation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with carbonyl compounds (e.g., ethyl acetoacetate, acetylacetone) under reflux in ethanol or dioxane. Critical parameters include temperature (80–100°C), stoichiometric ratios, and acid/base catalysts (e.g., acetic acid or Na₂CO₃). Purification typically involves recrystallization or column chromatography .
Q. How are spectroscopic techniques applied to confirm the structural integrity of this compound derivatives?
Methodological Answer:
- ¹H NMR : Identifies methyl groups (singlet at δ 2.5–3.0 ppm) and aromatic protons (δ 7.2–7.8 ppm for phenyl substituents).
- IR : Detects C=N stretching vibrations (~1600 cm⁻¹) characteristic of the triazine ring.
- X-ray crystallography : Resolves planar triazine rings (r.m.s. deviation ≤0.006 Å) and dihedral angles of phenyl groups (e.g., 89.97° and 55.52° in ) .
Q. What standardized assays are used to evaluate the anticancer potential of triazine derivatives?
Methodological Answer: In vitro cytotoxicity assays (e.g., MTT) measure IC₅₀ values (compound concentration causing 50% cell death). For example, chalcone-triazine hybrids () are tested against cancer cell lines under controlled conditions (37°C, 5% CO₂). Dose-response curves and statistical validation (e.g., ANOVA) are critical .
Advanced Research Questions
Q. How do solvent polarity and temperature influence regioselectivity in nucleophilic substitutions on 3-chloro-5,6-diphenyl-1,2,4-triazine?
Methodological Answer: Polar aprotic solvents (e.g., DMF, dioxane) favor substitution at C-3, while low temperatures (–68°C in THF) promote kinetic control, leading to covalent adducts (e.g., C-5 carbanion addition in ). shows higher yields in dioxane (88%) vs. DMF (75%) due to solvent polarity effects on transition states .
Q. What mechanistic insights explain unexpected covalent adducts during triazine functionalization?
Methodological Answer: Strong bases (e.g., LDA) generate carbanions that attack electrophilic triazine carbons. Steric hindrance and electronic effects at C-3 (due to phenyl groups) divert reactivity to C-5, forming adducts ( ). Computational modeling (DFT) could map transition states to rationalize selectivity .
Q. How can chiral ligands be synthesized from this compound scaffolds?
Methodological Answer: Palladium-catalyzed Buchwald-Hartwig amination couples triazines with chiral oxazoline precursors (e.g., 3-(4,5-dihydrooxazol-2-yl)pyridin-2-amines). Optimal conditions: Pd₂dba₃/Xantphos catalyst, K₂CO₃ in dioxane (95°C), yielding 32–37% enantiopure ligands ( ). Chiral HPLC separates isomers .
Q. How does pH modulate Cu(II) complex stability with triazine-Schiff base ligands?
Methodological Answer: At pH 5.4, 1:1 Cu(II)-ligand complexes dominate due to ligand protonation states. Stability constants (logK₁=12.0) are determined via UV-Vis titration (Job’s method) and polarography. IR confirms coordination via triazine N-atoms and Schiff base imine groups ( ) .
Q. What analytical challenges arise in resolving isomeric byproducts during triazine derivatization?
Methodological Answer: Isomeric adducts (e.g., substitution vs. addition products) require HPLC/HRMS for differentiation. X-ray crystallography ( ) unambiguously assigns structures by analyzing bond lengths (e.g., C–N: 1.33 Å) and intermolecular interactions (N–H⋯N hydrogen bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
